molecular formula C22H25N3O3 B12244633 3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12244633
M. Wt: 379.5 g/mol
InChI Key: DRDBSFLOTAUEKQ-UHFFFAOYSA-N
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Description

3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Synthesis of the Piperidine Intermediate: The piperidine ring is introduced via a reductive amination reaction involving 4-piperidone and 2,5-dimethylfuran-3-carboxaldehyde.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinazolinone core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Introduction of various functional groups on the piperidine ring.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-2-methylquinazolin-4-one: Similar structure but lacks the dihydro component.

    3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-2,4-dimethyl-3,4-dihydroquinazolin-4-one: Similar structure with an additional methyl group.

Uniqueness

The presence of the dihydroquinazolinone core, combined with the piperidine and dimethylfuran moieties, gives 3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

3-[[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H25N3O3/c1-14-12-19(15(2)28-14)21(26)24-10-8-17(9-11-24)13-25-16(3)23-20-7-5-4-6-18(20)22(25)27/h4-7,12,17H,8-11,13H2,1-3H3

InChI Key

DRDBSFLOTAUEKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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